tert-butyl ((3S,4S)-1-benzyl-4-fluoropiperidin-3-yl)carbamate
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Overview
Description
Tert-butyl ((3S,4S)-1-benzyl-4-fluoropiperidin-3-yl)carbamate is a chemical compound that belongs to the class of piperidine derivatives It features a tert-butyl carbamate group attached to a fluorinated piperidine ring, which is further substituted with a benzyl group
Mechanism of Action
Mode of Action
It’s known that the tert-butyl group in chemistry has a unique reactivity pattern due to its crowded structure . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
The tert-butyl group is known to have implications in various biosynthetic and biodegradation pathways , which might be affected by this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((3S,4S)-1-benzyl-4-fluoropiperidin-3-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate starting materials.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Benzylation: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.
Carbamate Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which offer better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ((3S,4S)-1-benzyl-4-fluoropiperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Benzyl halides for benzylation, diethylaminosulfur trifluoride (DAST) for fluorination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine derivatives with additional oxygen-containing functional groups, while reduction may lead to the removal of the benzyl group.
Scientific Research Applications
Tert-butyl ((3S,4S)-1-benzyl-4-fluoropiperidin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl ((3S,4S)-1-benzylpiperidin-3-yl)carbamate: Similar structure but lacks the fluorine atom.
Tert-butyl ((3S,4S)-1-benzyl-4-chloropiperidin-3-yl)carbamate: Contains a chlorine atom instead of fluorine.
Tert-butyl ((3S,4S)-1-benzyl-4-methylpiperidin-3-yl)carbamate: Substituted with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in tert-butyl ((3S,4S)-1-benzyl-4-fluoropiperidin-3-yl)carbamate imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. Fluorine atoms can also influence the compound’s metabolic stability and binding interactions with biological targets, making it distinct from its analogs.
Properties
IUPAC Name |
tert-butyl N-[(3S,4S)-1-benzyl-4-fluoropiperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)19-15-12-20(10-9-14(15)18)11-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,19,21)/t14-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNKFRQEZYEXAZ-GJZGRUSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CCC1F)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CN(CC[C@@H]1F)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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